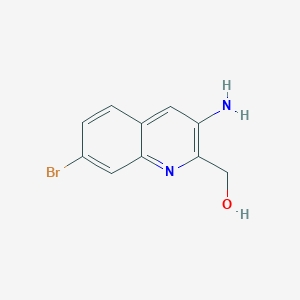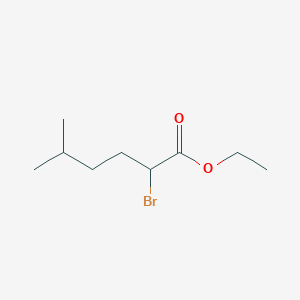
Ethyl 2-bromo-5-methylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-5-methylhexanoate is an organic compound with the molecular formula C9H17BrO2. It is an ester derivative, characterized by the presence of a bromine atom at the second position and a methyl group at the fifth position of the hexanoate chain. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-5-methylhexanoate can be synthesized through the esterification of 2-bromo-5-methylhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed:
Substitution: 2-Hydroxy-5-methylhexanoate, 2-Amino-5-methylhexanoate.
Reduction: 2-Bromo-5-methylhexanol.
Hydrolysis: 2-Bromo-5-methylhexanoic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-5-methylhexanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2-bromo-5-methylhexanoate primarily involves its reactivity as an ester and a brominated compound. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s chemical properties .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-bromohexanoate
- Ethyl 2-chloro-5-methylhexanoate
- Ethyl 2-bromo-4-methylpentanoate
Comparison: Ethyl 2-bromo-5-methylhexanoate is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and the types of reactions it can undergo. Compared to ethyl 2-bromohexanoate, the presence of the methyl group at the fifth position can lead to steric hindrance, affecting the compound’s reactivity in certain reactions .
Eigenschaften
CAS-Nummer |
51201-51-5 |
|---|---|
Molekularformel |
C9H17BrO2 |
Molekulargewicht |
237.13 g/mol |
IUPAC-Name |
ethyl 2-bromo-5-methylhexanoate |
InChI |
InChI=1S/C9H17BrO2/c1-4-12-9(11)8(10)6-5-7(2)3/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
SXZHDULBCLKRAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)
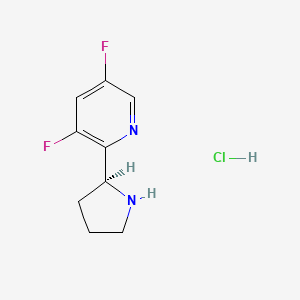
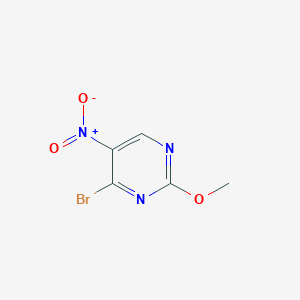
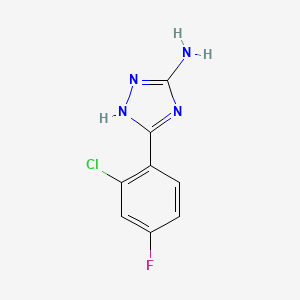
![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13674466.png)
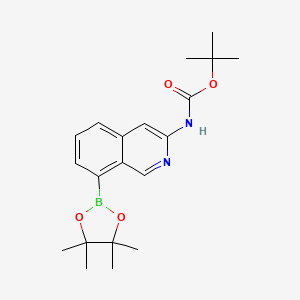
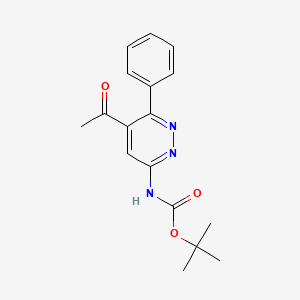
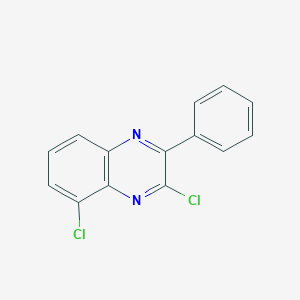
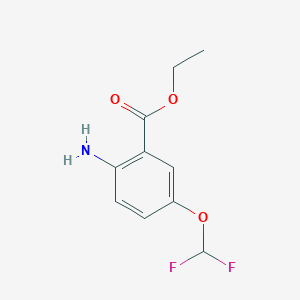
![1-[(3-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13674478.png)
![1-[3-[1-Ethyl-2-(4-fluorophenyl)-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine](/img/structure/B13674482.png)
![(Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal](/img/structure/B13674485.png)
![1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol](/img/structure/B13674489.png)
